tert-butyl N-{[2-(methoxymethyl)morpholin-2-yl]methyl}carbamate
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Overview
Description
tert-Butyl N-{[2-(methoxymethyl)morpholin-2-yl]methyl}carbamate is a chemical compound with potential applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a morpholine ring, a methoxymethyl group, and a tert-butyl carbamate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-{[2-(methoxymethyl)morpholin-2-yl]methyl}carbamate typically involves the reaction of tert-butyl carbamate with a suitable morpholine derivative. One common method includes the use of palladium-catalyzed cross-coupling reactions with aryl halides in the presence of a base such as cesium carbonate in a solvent like 1,4-dioxane .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-{[2-(methoxymethyl)morpholin-2-yl]methyl}carbamate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions can result in various substituted derivatives.
Scientific Research Applications
tert-Butyl N-{[2-(methoxymethyl)morpholin-2-yl]methyl}carbamate has several scientific research applications:
Biology: Investigated for its potential role in biochemical assays and as a building block for biologically active compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of tert-butyl N-{[2-(methoxymethyl)morpholin-2-yl]methyl}carbamate involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting or modulating the activity of enzymes or receptors, leading to changes in biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl methyl(2-oxoethyl)carbamate: Shares a similar carbamate structure but differs in the substituents attached to the carbamate group.
tert-Butyl N-methyl-N-[(oxiran-2-yl)methyl]carbamate: Contains an oxirane ring instead of a morpholine ring.
tert-Butyl (2-morpholin-2-ylethyl)carbamate: Similar morpholine ring structure but with different substituents.
Uniqueness
tert-Butyl N-{[2-(methoxymethyl)morpholin-2-yl]methyl}carbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C12H24N2O4 |
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Molecular Weight |
260.33 g/mol |
IUPAC Name |
tert-butyl N-[[2-(methoxymethyl)morpholin-2-yl]methyl]carbamate |
InChI |
InChI=1S/C12H24N2O4/c1-11(2,3)18-10(15)14-8-12(9-16-4)7-13-5-6-17-12/h13H,5-9H2,1-4H3,(H,14,15) |
InChI Key |
DSCQTWKLQWYQOY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1(CNCCO1)COC |
Origin of Product |
United States |
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